Lithium chloride

Catalog No.
S565663
CAS No.
7447-41-8
M.F
ClLi
LiCl
M. Wt
42.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium chloride

CAS Number

7447-41-8

Product Name

Lithium chloride

IUPAC Name

lithium;chloride

Molecular Formula

ClLi
LiCl

Molecular Weight

42.4 g/mol

InChI

InChI=1S/ClH.Li/h1H;/q;+1/p-1

InChI Key

KWGKDLIKAYFUFQ-UHFFFAOYSA-M

SMILES

[Li+].[Cl-]

Solubility

Very soluble (NTP, 1992)
84.5 g/100 g water at 25 °C; soluble in ethanol, acetone, pyridine
25.10 G SOL IN 100 CC ALC @ 30 °C; 42.36 G SOL IN 100 CC METHANOL @ 25 °C; 4.11 G SOL IN 100 CC ACETONE @ 25 °C; 0.538 G SOL IN 100 CC AMMONIUM HYDROXIDE @ 33.9 °C
Very soluble in water alcohols, ether, pyridine, nitrobenzene
In water (g/100g): 83.2 at 20 °C, 89.8 at 40 °C, 98.4 at 60 °C, 111.9 at 80 °C, 128.3 at 100 °C; in ethanol: 2.5 g/100g at 25 °C; in methanol: 17 g/100g at 25 °C
Solubility in water, g/100ml: 76.9

Synonyms

Lithium Chloride; Lithium Chloride Solution N; Lithium Monochloride; NSC 327172; LiCl

Canonical SMILES

[Li+].[Cl-]

Isomeric SMILES

[Li+].[Cl-]

Neuroscience:

  • Bipolar Disorder: LiCl is a well-established mood stabilizer used in the treatment of bipolar disorder. Research suggests it may work by influencing various signaling pathways in the brain []. However, the exact mechanism of action remains under investigation.
  • Neurodegenerative Diseases: Studies are exploring the potential of LiCl for neuroprotection in conditions like Alzheimer's disease and Parkinson's disease. LiCl's effect on specific protein interactions and signaling pathways is of particular interest [].

Dentistry:

  • Dentin Regeneration: Recent research suggests that topical application of LiCl may stimulate dentin regeneration, the formation of a protective layer within the tooth. This finding holds promise for novel dental treatments [].

Other Potential Applications:

  • Cancer Research: LiCl's effects on cell proliferation and apoptosis (programmed cell death) are being investigated in the context of cancer treatment, though the research is still in its early stages [, ].
  • Immunomodulation: The potential of LiCl to modulate the immune system is also being explored, although more research is needed to understand its specific effects [].

Lithium chloride is an inorganic compound with the chemical formula LiCl. It appears as a white, hygroscopic solid that readily absorbs moisture from the atmosphere, forming a solution. Lithium chloride is known for its high solubility in water, alcohols, and other polar solvents, making it unique among alkali metal chlorides. Its crystalline structure can exist in various hydrated forms, including monohydrate, trihydrate, and pentahydrate . The compound is characterized by its sharp saline taste and is classified as an ionic compound due to the transfer of an electron from lithium (a metal) to chlorine (a non-metal) .

LiCl is considered a mild irritant. Eye and skin contact can cause irritation. Ingestion of large quantities can lead to nausea, vomiting, and diarrhea []. Always wear appropriate personal protective equipment (PPE) when handling LiCl.

Data:

  • Oral LD50 (rat): 526 mg/kg []

  • Reaction with Sulfuric Acid: When lithium chloride reacts with sulfuric acid, it produces lithium sulfate and hydrogen chloride:
    2LiCl+H2SO4Li2SO4+2HCl2\text{LiCl}+\text{H}_2\text{SO}_4\rightarrow \text{Li}_2\text{SO}_4+2\text{HCl}
  • Reaction with Sodium Hydroxide: Lithium chloride reacts with sodium hydroxide to yield lithium hydroxide and sodium chloride:
    LiCl+NaOHLiOH+NaCl\text{LiCl}+\text{NaOH}\rightarrow \text{LiOH}+\text{NaCl}
  • Dissolution in Water: When dissolved in water, lithium chloride dissociates into lithium ions and chloride ions:
    LiCl(s)+H2O(l)Li(aq)++Cl(aq)\text{LiCl}_{(s)}+\text{H}_2\text{O}_{(l)}\rightarrow \text{Li}^+_{(aq)}+\text{Cl}^-_{(aq)}

These reactions highlight the ionic nature of lithium chloride and its ability to interact with acids and bases .

Lithium chloride exhibits notable biological activity, particularly in the context of neuroscience and psychiatry. It has been used in research related to mood stabilization and the treatment of bipolar disorder. Lithium ions are known to influence neurotransmitter release and neuronal signaling pathways. Additionally, lithium chloride has demonstrated acaricidal properties against Varroa destructor, a parasitic mite affecting honey bees .

In laboratory settings, lithium chloride is also employed as an aversive agent to study conditioned place preference and aversion in animal models .

Lithium chloride can be synthesized through several methods:

  • From Lithium Carbonate: The most common method involves treating lithium carbonate with hydrochloric acid:
    Li2CO3+2HCl2LiCl+H2O+CO2\text{Li}_2\text{CO}_3+2\text{HCl}\rightarrow 2\text{LiCl}+\text{H}_2\text{O}+\text{CO}_2
  • Direct Reaction of Lithium Metal: Anhydrous lithium chloride can also be produced by reacting lithium metal with chlorine gas or anhydrous hydrogen chloride:
    2Li+Cl22LiCl2\text{Li}+\text{Cl}_2\rightarrow 2\text{LiCl}
  • From Hydrates: Heating hydrated forms of lithium chloride in a stream of hydrogen chloride can yield anhydrous lithium chloride .

Lithium chloride has several important applications:

  • Electrolyte Production: It is primarily used to produce lithium metal through electrolysis of a molten mixture of lithium chloride and potassium chloride at high temperatures .
  • Desiccant: Due to its hygroscopic nature, lithium chloride is utilized as a desiccant in drying air streams and large dehumidification systems .
  • Brazing Flux: It serves as a brazing flux for aluminum parts in automotive applications .
  • Organic Synthesis: Lithium chloride is used as an additive in organic synthesis reactions, such as the Stille reaction .
  • Flame Colorant: It produces dark red flames when burned, making it useful in pyrotechnics .

Research involving lithium chloride often focuses on its interactions within biological systems. Studies have indicated that lithium ions can affect various signaling pathways related to mood regulation and neuroprotection. Moreover, its role in RNA precipitation from cellular extracts highlights its utility in biochemical applications .

In animal studies, lithium chloride has been used to investigate behavioral responses linked to aversion learning and memory processes .

Lithium chloride shares similarities with other alkali metal chlorides but exhibits unique properties due to the small size of the lithium ion. Here are some comparable compounds:

CompoundChemical FormulaSolubility in WaterUnique Properties
Sodium ChlorideNaClHighly solubleCommon table salt; less hygroscopic than lithium chloride
Potassium ChlorideKClHighly solubleUsed in fertilizers; larger ion size affects solubility
Calcium ChlorideCaCl₂Highly solubleDeliquescent; used for de-icing roads
Magnesium ChlorideMgCl₂Highly solubleUsed for dust control on roads

Lithium chloride's exceptional solubility in polar solvents and its ability to form hydrates set it apart from these similar compounds .

Macrophage Polarization Regulation

Lithium chloride plays a crucial role in directing macrophage polarization toward beneficial phenotypes that support tissue repair and resolution of inflammation [1] [3]. Studies have demonstrated that lithium chloride treatment significantly influences the differentiation of macrophages from their classical activated state to alternatively activated phenotypes [1]. The compound enhances the expression of alternative activation markers while simultaneously suppressing classical activation markers in macrophage populations [3].

Experimental evidence reveals that lithium chloride treatment results in morphological changes consistent with alternative macrophage activation, where cells transition from flat structures with synaptic formations to cone-shaped morphologies characteristic of alternatively activated macrophages [1]. Flow cytometry analyses have shown that lithium chloride treatment can reduce the percentage of classically activated macrophage markers from 79.27% to 41.99% while increasing alternatively activated macrophage markers from 6.87% to 47.19% [1].

The regulatory mechanism involves the activation of specific signaling pathways that promote the transcriptional programs associated with alternative macrophage activation [6]. Lithium chloride activates Wnt/beta-catenin signaling in macrophages, which serves as a key regulator of macrophage phenotype switching [6]. This activation leads to increased beta-catenin protein expression and nuclear translocation in a dose-dependent manner [6].

M1/M2 Phenotype Transformation Dynamics

The transformation dynamics between M1 and M2 macrophage phenotypes under lithium chloride influence follow specific temporal and concentration-dependent patterns [1] [6]. Research demonstrates that lithium chloride exposure leads to a reduction in the expression of M1 markers including inducible nitric oxide synthase, tumor necrosis factor alpha, and C-C chemokine receptor type 7, while simultaneously increasing M2 markers such as arginase-1, interleukin-10, and cluster of differentiation 163 [6].

Immunofluorescence studies have revealed that lithium chloride treatment results in dose-dependent reductions in pro-inflammatory M1 marker expression alongside distinct increases in anti-inflammatory M2 marker expression [6]. The transformation process involves complex gene expression changes where lithium chloride decreases cluster of differentiation 86 expression and increases cluster of differentiation 163 expression, which is characteristic of inflammatory activation downregulation and anti-inflammatory expression upregulation [1].

The phenotype transformation is not merely a passive shift but involves active metabolic reprogramming that supports the functional capabilities of alternatively activated macrophages [7]. M1 macrophages favor glycolytic pathways and pentose phosphate pathway activation to support pro-inflammatory mediator production, while M2 macrophages rely on tricarboxylic acid cycle-dependent oxidative phosphorylation for energy generation [7]. Lithium chloride facilitates this metabolic transition by promoting the cellular conditions necessary for alternative activation [1].

Macrophage PhenotypeKey MarkersMetabolic ProfileLithium Chloride Effect
M1 (Classical)CD86, CCR7, iNOSGlycolysis, PPPSuppression [1] [6]
M2 (Alternative)CD163, Arg-1, CD206OXPHOS, TCA cycleEnhancement [1] [6]

Inflammatory Cytokine Modulation

Lithium chloride exerts comprehensive modulation of inflammatory cytokine networks through both direct and indirect mechanisms that collectively promote anti-inflammatory environments [1] [5]. The compound demonstrates context-dependent effects on cytokine production, where it can either enhance or suppress specific inflammatory mediators depending on the cellular environment and concurrent stimuli [2] [5].

Proinflammatory Cytokine Suppression

Lithium chloride demonstrates potent suppressive effects on multiple proinflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta [1] [4] [5]. In macrophage cultures treated with titanium particles, lithium chloride significantly reduced the secretion of tumor necrosis factor alpha and interleukin-6 compared to particle-stimulated controls [1]. The suppression occurs through transcriptional mechanisms that involve the modulation of nuclear factor kappa B signaling pathways [4] [8].

Research has shown that lithium chloride pretreatment of primary retinal microglia significantly decreased proinflammatory factor production, including inducible nitric oxide synthase, tumor necrosis factor alpha, and interleukin-6 [4]. The suppressive effects extend to interferon gamma production, where most studies demonstrate that lithium chloride inhibits interferon gamma synthesis, contributing to its anti-inflammatory profile [5].

Quantitative analyses reveal that lithium chloride can reduce proinflammatory cytokine levels by substantial margins in various experimental models [1] [4]. In endotoxin-induced inflammation models, lithium chloride treatment resulted in significant decreases in proinflammatory cytokine expression in retinal tissues [4]. The suppression is dose-dependent and occurs through multiple molecular mechanisms involving transcriptional regulation [5].

Anti-inflammatory Cytokine Enhancement

Complementing its proinflammatory cytokine suppression, lithium chloride actively enhances the production of anti-inflammatory cytokines, particularly interleukin-10 and interleukin-4 [1] [5]. Enzyme-linked immunosorbent assay results demonstrate that macrophages treated with lithium chloride release significantly higher amounts of interleukin-4 and interleukin-10 compared to controls [1]. These cytokines are primarily generated by anti-inflammatory macrophages and contribute to tissue repair processes [1].

Most studies investigating lithium chloride effects on interleukin-10 have found that it increases interleukin-10 production, providing strong evidence for its anti-inflammatory actions [5]. The enhancement occurs through transcriptional mechanisms that promote anti-inflammatory gene expression programs [5]. In whole blood cultures from normal volunteers, lithium chloride treatment enhanced interleukin-10 secretion, demonstrating its consistent anti-inflammatory effects across different experimental systems [5].

The enhancement of anti-inflammatory cytokines is accompanied by increased expression of bone-related growth factors, including bone morphogenetic protein-2 and vascular endothelial growth factor [1]. These factors contribute to tissue healing and regenerative processes, highlighting the comprehensive nature of lithium chloride's immunomodulatory effects [1].

Cytokine CategorySpecific MediatorsLithium Chloride EffectResearch Evidence
ProinflammatoryTNF-α, IL-6, IL-1βSuppressionReduced secretion by 60-80% [1] [4]
Anti-inflammatoryIL-10, IL-4EnhancementIncreased production [1] [5]
Growth FactorsBMP-2, VEGFUpregulationEnhanced expression [1]

MAPK Signaling Pathway Inhibition

Lithium chloride exerts significant inhibitory effects on mitogen-activated protein kinase signaling pathways, which are central to inflammatory response regulation [1] [9]. The compound specifically targets the phosphorylation cascades that drive proinflammatory gene expression and cellular activation [1]. Research has demonstrated that lithium chloride treatment results in substantial reductions in both extracellular signal-regulated kinase and p38 mitogen-activated protein kinase phosphorylation in macrophages exposed to inflammatory stimuli [1].

Western blot analyses reveal that titanium particles significantly increase extracellular signal-regulated kinase and p38 phosphorylation in macrophages, but lithium chloride pretreatment markedly attenuates this activation [1]. The inhibition is dose-dependent and occurs rapidly following lithium chloride exposure [1]. The suppression of mitogen-activated protein kinase phosphorylation correlates directly with reduced proinflammatory cytokine production and enhanced anti-inflammatory responses [1].

The inhibitory mechanism involves direct interference with kinase activation cascades rather than affecting upstream receptor signaling [1]. Lithium chloride treatment reduces wear particle-induced extracellular signal-regulated kinase and p38 phosphorylation compared to particle treatment alone, indicating that the compound actively suppresses inflammatory signaling pathways [1]. This inhibition is crucial for the overall anti-inflammatory effects of lithium chloride [1].

ERK and p38 Pathway Regulation

Lithium chloride demonstrates differential regulatory effects on extracellular signal-regulated kinase and p38 pathways, with distinct mechanisms governing each pathway's modulation [1] [9]. The compound exhibits context-dependent effects where it can either enhance or suppress extracellular signal-regulated kinase activation depending on the presence of other stimuli [2] [9].

In the absence of inflammatory stimuli, lithium chloride significantly enhances extracellular signal-regulated kinase phosphorylation, but in the presence of lipopolysaccharide signaling, lithium chloride markedly inhibits extracellular signal-regulated kinase phosphorylation [2]. This differential regulation involves the activation of phosphatases that specifically target mitogen-activated protein kinases [2]. Pretreatment with okadaic acid and sodium orthovanadate, which inhibit specific phosphatases, reverses lithium chloride's inhibitory effects on extracellular signal-regulated kinase phosphorylation [2].

The p38 pathway regulation by lithium chloride involves direct inhibition of phosphorylation events that drive inflammatory gene expression [1] [10]. Studies demonstrate that lithium chloride treatment significantly reduces p38 mitogen-activated protein kinase phosphorylation in response to inflammatory stimuli [1]. The inhibition of p38 is particularly important for suppressing proinflammatory cytokine production and promoting anti-inflammatory responses [10].

Research using specific inhibitors has confirmed that the effects of lithium chloride on inflammatory responses are mediated through extracellular signal-regulated kinase pathway modulation [9]. When extracellular signal-regulated kinase activity is blocked with specific inhibitors, the inflammatory modulatory effects of lithium chloride are significantly reduced [9]. This demonstrates the central role of these pathways in mediating lithium chloride's immunomodulatory functions [9].

PathwayBasal ConditionsInflammatory ConditionsMechanism
ERKEnhanced phosphorylation [2]Inhibited phosphorylation [2]Phosphatase activation [2]
p38Variable effects [1]Suppressed phosphorylation [1]Direct kinase inhibition [1]

Osteogenic Differentiation Enhancement Mechanisms

Lithium chloride has emerged as a potent enhancer of osteogenic differentiation through multiple well-characterized molecular mechanisms. The primary mechanism involves inhibition of glycogen synthase kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt signaling pathway [1] [2] [3]. This inhibition leads to stabilization and nuclear translocation of β-catenin, which subsequently activates transcription of osteogenic genes [4] [5].

Research by Clement-Lacroix and colleagues demonstrated that lithium chloride administered at 200 mg/kg per day to Lrp5-deficient mice restored bone mass to near wild-type levels, conclusively proving that lithium acts downstream of the Wnt receptor to activate canonical Wnt signaling [2] [4]. The study revealed that lithium treatment increased bone volume, trabecular number, and trabecular thickness while enhancing bone formation rates and mineralizing surface [2].

The molecular pathway involves several key steps: lithium chloride binds to and inhibits GSK-3β, preventing phosphorylation-mediated degradation of β-catenin [3] [5]. Accumulated β-catenin translocates to the nucleus where it forms transcriptional complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving expression of osteogenic genes including Runx2, alkaline phosphatase (ALP), osteocalcin (OCN), and type I collagen [6] [7] [8].

Studies using human bone marrow mesenchymal stem cells have shown that lithium chloride at 20 mM concentration significantly increases calcium nodule formation and upregulates expression of RUNX2, a master transcription factor for osteoblast differentiation [7] [9]. The compound simultaneously promotes osteogenesis while inhibiting adipogenesis, establishing a favorable cellular environment for bone formation [7] [9].

Research findings indicate that lithium chloride enhances expression of phosphorylated GSK-3β and β-catenin proteins without affecting total GSK-3β levels [6]. At optimal concentrations of 2-5 nanomoles per liter, lithium chloride promotes both proliferation and osteogenic differentiation of rat bone marrow mesenchymal stem cells, with the strongest effects observed at 5 nanomoles per liter [6].

The osteogenic enhancement extends beyond simple cell differentiation. Studies demonstrate that lithium chloride treatment leads to increased expression of bone matrix proteins including collagen type I and bone sialoprotein, indicating enhanced matrix maturation and mineralization capacity [1] [10]. The compound also upregulates expression of osterix, another critical transcription factor in osteoblast development [3].

StudyModel SystemLithium ConcentrationKey FindingsMolecular Mechanisms
Clement-Lacroix et al. (2005)Lrp5-/- mice, C57BL/6, SAMP6 mice200 mg/kg per dayRestored bone mass via canonical Wnt signalingGSK3β inhibition, β-catenin stabilization
Tang et al. (2015)Human bone marrow mesenchymal stem cells20 mMPromoted osteogenesis, inhibited adipogenesisWnt and Hedgehog pathways activation
Itoigawa et al. (2015)Rat bone marrow mesenchymal stem cells5 mMEnhanced osteogenic differentiation via β-catenin pathwayGSK3β inhibition, β-catenin pathway
Fu et al. (2019)Rat bone marrow mesenchymal stem cells2-5 nmol/LPromoted proliferation and osteogenic differentiationGSK3β/β-catenin signaling
Mednexus (2021)Rat bone marrow mesenchymal stem cells5 mMEnhanced Runx2 and collagen type I expressionWnt/β-catenin pathway activation

Titanium Nanoparticle-Mediated Inflammatory Response Mitigation

Titanium nanoparticles generated from orthopedic implants represent a significant clinical challenge, triggering inflammatory responses that can lead to implant failure and revision surgery [11] [12]. Lithium chloride has demonstrated remarkable capacity to mitigate these inflammatory responses through modulation of macrophage polarization and suppression of pro-inflammatory signaling pathways [13] [11] [12].

The primary mechanism involves driving macrophage polarization from the M1 pro-inflammatory phenotype to the M2 anti-inflammatory phenotype [11] [12]. Research by Yang and colleagues demonstrated that titanium nanoparticles significantly activate M1 macrophage expression and increase pro-inflammatory cytokine secretion, whereas lithium chloride treatment drives macrophages toward the M2 phenotype [13] [11].

Flow cytometry analysis revealed that lithium chloride treatment reduces M1-positive cells from 79.27% to 41.99% while increasing M2-positive cells from 6.87% to 47.19% [12]. This polarization shift is accompanied by significant changes in cytokine production profiles, with lithium chloride-treated macrophages releasing higher amounts of anti-inflammatory cytokines interleukin-4 (IL-4) and interleukin-10 (IL-10) while reducing production of pro-inflammatory tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) [11] [12].

The molecular mechanism underlying this anti-inflammatory effect involves inhibition of mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 and extracellular signal-regulated kinase (ERK) phosphorylation [13] [11] [12]. Titanium particles stimulate activation of these pathways, promoting M1 macrophage polarization and inflammatory responses. Lithium chloride treatment significantly reduces wear particle-induced ERK and p38 phosphorylation, thereby attenuating the inflammatory cascade [12].

Studies using murine air pouch inflammatory models confirmed the in vivo anti-inflammatory effects of lithium chloride [12]. Histological analysis revealed that air pouches treated with titanium particles showed pronounced inflammatory reactions characterized by increased membrane thickness and cell infiltration. Lithium chloride treatment attenuated these inflammatory responses by decreasing fibrous layer thickness and reducing inflammatory cell infiltration [12].

The anti-inflammatory effects extend to bone-related cytokine production. Lithium chloride treatment upregulates expression of bone morphogenetic protein-2 (BMP-2) and vascular endothelial growth factor (VEGF), suggesting enhanced osteogenic and angiogenic potential in the inflammatory microenvironment [11] [12].

StudyModel SystemLithium ConcentrationAnti-inflammatory EffectsMechanisms
Yang et al. (2019)RAW264.7 macrophages, Ti nanoparticles1-5 mMReduced TNF-α and IL-6, increased IL-4 and IL-10p38 and ERK phosphorylation inhibition
Hu et al. (2017)Ti particle-induced osteolysis mouse model50-200 mg/kgDecreased inflammatory factor expressionNF-κB pathway suppression
Huang et al. (2019)Ti-coated surfaces with bone marrow macrophagesLi-SLA coatingReduced osteoclast number on Ti surfacesβ-catenin upregulation
Zheng et al. (2022)Periodontal defects in Lewis ratsDaily administrationEnhanced M2 macrophage polarizationWnt/β-catenin signaling activation
Bai et al. (2019)Calvarial osteolysis model0.2-5 mMReduced inflammatory responsesNF-κB pathway inhibition

Osteoimmune Environment Modulation

The osteoimmune environment represents the complex interplay between immune cells and bone cells that determines bone health and regeneration outcomes [13] [11] [14]. Lithium chloride exerts profound modulatory effects on this environment, creating conditions favorable for bone formation while suppressing pathological bone resorption [11] [12] [15].

The primary mechanism involves modulation of macrophage polarization within the bone microenvironment [11] [12]. Macrophages exist in two primary phenotypes: M1 macrophages that promote inflammation and tissue destruction, and M2 macrophages that facilitate tissue repair and regeneration [11] [12]. Lithium chloride treatment shifts the balance toward M2 macrophages, creating an immune environment conducive to bone formation [11] [12].

Research demonstrates that lithium chloride enhances recruitment of macrophages to defect sites while regulating their polarization state [15]. In periodontal regeneration models, lithium chloride application facilitates macrophage recruitment during early healing phases, with defect sites showing fewer M1 and more M2 macrophages along with enhanced alveolar bone regeneration [15].

The osteoimmune modulation extends to regulation of key signaling pathways. Lithium chloride activates the Wnt/β-catenin pathway in macrophages, which is suppressed by Wnt inhibitors [15]. This pathway activation is accompanied by enhanced autophagy in macrophages, maintaining them in a regulatory state that supports tissue repair [15].

Cytokine production profiles are dramatically altered by lithium chloride treatment. Studies show increased production of anti-inflammatory cytokines including IL-4 and IL-10, while pro-inflammatory cytokines such as TNF-α and IL-6 are significantly reduced [11] [12]. This cytokine shift creates a molecular environment that supports osteoblast function while suppressing osteoclast activity [11] [12].

The osteoimmune effects are mediated through multiple cellular interactions. Conditioned medium from lithium chloride-treated macrophages enhances osteogenic differentiation of bone marrow mesenchymal stem cells, demonstrating paracrine effects on bone-forming cells [11] [12]. The treated macrophages secrete factors that upregulate expression of bone- and cementum-related markers in periodontal ligament cells [15].

In vivo studies confirm the clinical relevance of these osteoimmune effects. Lithium chloride treatment in animal models leads to improved bone formation, reduced inflammatory cell infiltration, and enhanced tissue regeneration outcomes [11] [12] [15]. The compound creates a favorable immune microenvironment that supports both immediate inflammatory resolution and long-term tissue repair processes [11] [12].

StudyImmune Cell TypePolarization EffectCytokine ModulationBone Formation Impact
Yang et al. (2019)RAW264.7 macrophagesM1 to M2 macrophage polarizationIncreased IL-4, IL-10; decreased TNF-α, IL-6Enhanced rBMSC osteogenic differentiation
Zheng et al. (2022)Macrophages in periodontal tissueEnhanced M2 macrophage phenotypeAnti-inflammatory cytokine enhancementImproved periodontal regeneration
Hu et al. (2017)Bone marrow-derived macrophagesReduced osteoclast precursor activationReduced RANKL-induced inflammatory factorsPrevented bone loss
Bai et al. (2019)Calvarial inflammatory cellsDecreased inflammatory cell infiltrationOverall inflammatory factor reductionEnhanced bone formation markers

Wear Particle-Induced Osteolysis Prevention

Wear particle-induced osteolysis represents the primary mechanism underlying aseptic loosening of orthopedic implants, affecting millions of patients worldwide [11] [16] [17]. Lithium chloride has demonstrated significant therapeutic potential in preventing this pathological process through multiple complementary mechanisms [11] [16] [17].

The fundamental mechanism involves inhibition of osteoclastogenesis, the process by which osteoclast precursor cells differentiate into mature bone-resorbing cells [16] [17]. Research demonstrates that lithium chloride treatment reduces both osteoclast number and area in a dose-dependent manner, with concentrations up to 5 mM showing no substantial cytotoxicity [16]. The compound affects early stages of osteoclast formation (days 0-3) rather than later maturation stages [16].

Molecular analysis reveals that lithium chloride inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of osteoclast differentiation [16] [17]. This inhibition occurs independently of the canonical Wnt/β-catenin pathway, indicating distinct mechanisms for osteoclast suppression versus osteoblast enhancement [16].

Functional studies demonstrate that lithium chloride dramatically reduces osteoclastic bone resorption capacity. Bone plate resorption assays show that while control osteoclasts erode 77.1% of bone surfaces, lithium chloride treatment reduces this to only 6.9% [16]. The compound also impairs formation of F-actin rings, specialized structures required for osteoclastic bone resorption [16].

In vivo studies using mouse calvarial osteolysis models confirm the protective effects of lithium chloride against wear particle-induced bone loss [16] [17]. Micro-computed tomography analysis reveals that lithium chloride treatment suppresses calvarial bone resorption in a dose-dependent manner, increasing bone mineral density and bone volume while reducing porosity [16] [17].

The osteolysis prevention extends to modulation of the inflammatory microenvironment. Lithium chloride treatment reduces inflammatory cell infiltration into particle-stimulated bone resorption sites [16]. Histological analysis shows decreased numbers of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts lined along erosion surfaces [16].

Clinical relevance is demonstrated through studies showing that lithium chloride treatment prevents the cascade of events leading to implant failure. The compound reduces expression of inflammatory factors while preventing bone loss, addressing both the inflammatory and destructive components of wear particle-induced osteolysis [16] [17].

The preventive effects are achieved through macrophage polarization modulation. Lithium chloride drives wear particle-treated macrophages toward the M2 phenotype, reducing their capacity to support osteoclast differentiation while enhancing their bone-protective functions [11] [12]. This creates a microenvironment that favors bone formation over bone resorption [11] [12].

StudyParticle TypePrevention MechanismBone ProtectionClinical Relevance
Hu et al. (2017)Titanium particlesOsteoclastogenesis inhibitionReduced calvarial bone resorptionAseptic loosening prevention
Bai et al. (2019)Titanium particlesRANKL-induced NF-κB pathway suppressionDecreased osteoclast number and activityPeriprosthetic osteolysis treatment
Yang et al. (2019)Titanium nanoparticlesMacrophage polarization modulationImproved osteogenic differentiationImplant inflammatory response mitigation
Huang et al. (2019)Titanium surfacesEnhanced osseointegrationEnhanced bone-implant integrationImproved implant longevity

Bone Marrow Mesenchymal Stem Cell Differentiation

Bone marrow mesenchymal stem cells represent a critical cellular population for bone formation and regeneration, possessing the capacity to differentiate into osteoblasts, chondrocytes, and adipocytes [1] [6] [7]. Lithium chloride has emerged as a potent regulator of mesenchymal stem cell fate, promoting osteogenic differentiation while suppressing adipogenic differentiation [7] [9] [8].

The primary mechanism involves activation of the Wnt/β-catenin signaling pathway through inhibition of GSK-3β [7] [9] [8]. This activation serves as a molecular switch that determines the balance between osteogenesis and adipogenesis, with Wnt signaling promoting bone formation while suppressing fat formation [8]. Research demonstrates that lithium chloride treatment leads to β-catenin stabilization and nuclear translocation, activating transcription of osteogenic genes [7] [9].

Studies using human bone marrow mesenchymal stem cells show that lithium chloride at 20 mM concentration significantly increases calcium nodule formation, a hallmark of osteogenic differentiation [7]. The compound upregulates expression of RUNX2, alkaline phosphatase, and other osteogenic markers while simultaneously reducing expression of adipogenic markers such as peroxisome proliferator-activated receptor gamma (PPARγ) [7] [9].

The differentiation effects are dose-dependent, with optimal concentrations varying based on cellular context. Research using rat bone marrow mesenchymal stem cells demonstrates that 5 mM lithium chloride produces the strongest proliferative and osteogenic effects [6]. At this concentration, the compound promotes both cell proliferation and osteogenic differentiation, with enhanced alkaline phosphatase activity and increased formation of calcified nodules [6].

Molecular analysis reveals that lithium chloride treatment upregulates expression of phosphorylated GSK-3β and β-catenin proteins without affecting total GSK-3β levels [6]. This selective activation of the Wnt pathway components leads to enhanced transcription of osteogenic genes including Runx2, alkaline phosphatase, and collagen type I [6] [10].

The compound also modulates the Hedgehog signaling pathway, which works synergistically with Wnt signaling to promote osteogenic differentiation [7] [9]. This dual pathway activation provides robust promotion of bone formation while ensuring suppression of competing adipogenic differentiation [7] [9].

Research demonstrates that lithium chloride can rescue abnormal differentiation patterns in pathological conditions. Studies using bone marrow mesenchymal stem cells from rats with steroid-induced osteonecrosis show that lithium chloride treatment restores normal osteogenic capacity while suppressing excessive adipogenic differentiation [8]. The compound normalizes expression of Runx2 and osteocalcin to levels comparable to healthy controls [8].

The differentiation effects extend to matrix mineralization and maturation. Lithium chloride-treated cells show enhanced expression of bone matrix proteins including collagen type I and bone sialoprotein, indicating improved capacity for bone matrix formation and mineralization [1] [10]. Alizarin red staining confirms increased mineral deposition in lithium chloride-treated cultures [6] [7].

Functional studies demonstrate that lithium chloride treatment enhances the regenerative capacity of mesenchymal stem cells. When incorporated into tissue engineering scaffolds, lithium chloride-treated cells show improved bone formation both in vitro and in vivo [18]. The compound enhances cell survival, proliferation, and differentiation in challenging environments such as osteoporotic conditions [19].

StudyCell SourceDifferentiation MarkersMolecular PathwaysFunctional Outcomes
Tang et al. (2015)Human bone marrow MSCsRUNX2, ALP, calcium nodulesWnt and Hedgehog pathwaysEnhanced osteogenesis, reduced adipogenesis
Fu et al. (2019)Rat bone marrow MSCsAlkaline phosphatase, calcified nodulesGSK3β/β-catenin signalingPromoted proliferation and differentiation
Itoigawa et al. (2015)Rat bone marrow MSCsRunx2, OCN, mineralized nodulesβ-catenin pathway activationRescued abnormal differentiation
Nature (2021)Rat bone marrow MSCsOsteogenic gene expressionWnt/GSK-3 signalingImproved bone formation capacity
Mednexus (2021)Rat bone marrow MSCsRunx2, ALP, collagen IWnt/β-catenin pathwayEnhanced osteogenic potential

Physical Description

Lithium chloride appears as colorless crystals or powder. Low toxicity.
Liquid; Dry Powder; Dry Powder, Liquid
Colorless powder or crystals, soluble in water and very hygroscopic; [CAMEO] White, deliquescent crystals, granules, or powder; Forms include anhydrous, hydrated salts, and solutions; [CHEMINFO]
COLOURLESS-TO-WHITE HYGROSCOPIC AND DELIQUESCENT CRYSTALS OR POWDER.

Color/Form

Deliquescent, cubic crystals, granules or crystalline powder
White cubic crystals or powder; hygroscopic

Hydrogen Bond Acceptor Count

1

Exact Mass

41.9848561 g/mol

Monoisotopic Mass

41.9848561 g/mol

Boiling Point

2417 to 2480 °F at 760 mmHg (NTP, 1992)
1383 °C
1360 °C

Heavy Atom Count

2

Taste

Sharp saline taste

Density

2.068 at 77 °F (NTP, 1992) - Denser than water; will sink
2.07 g/cu cm
Relative density (water = 1): 2.1

LogP

-2.7

Decomposition

When heated to decomposition it emits toxic fumes of /chloride/.

Melting Point

1121 °F (NTP, 1992)
610 °C
613 °C

UNII

G4962QA067

GHS Hazard Statements

Aggregated GHS information provided by 1111 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 1111 companies. For more detailed information, please visit ECHA C&L website;
Of the 30 notification(s) provided by 1050 of 1111 companies with hazard statement code(s):;
H302 (97.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Expl ther:/ A salt of lithium that has been used experimentally as an immunomodulator

MeSH Pharmacological Classification

Antimanic Agents

Mechanism of Action

...Intraperitoneal lithium chloride (LiCl) induces transient expression of inducible cAMP early repressor (ICER) and c-fos mRNAs in the rat adrenal cortex and increases plasma level of corticosterone; the cortical expression of ICER mRNA by LiCl occurs in a dose-dependent manner; adrenal induction of ICER expression is delayed compared with c-fos expression; dexamethasone pretreatment (4 mg/kg) blocks corticosterone release and adrenocortical ICER induction either by systemic LiCl (76 mg/kg) or by restraint stress; and intracerebroventricular LiCl (127 ug/5 uL) is sufficient for adrenocortical, but not medullary, ICER induction. ...
Lithium, through modulating basic cellular signalling pathways, is capable of modulating several neurotransmitter systems in the brain such as cholinergic, serotonergic, noradrenergic and dopaminergic pathways. /Lithium NOS/
Lithium may also slightly alter the reuptake and presynaptic storage of catecholamines in directions consistent with incr inactivation of the amines. /Li+/
In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/
For more Mechanism of Action (Complete) data for LITHIUM CHLORIDE (12 total), please visit the HSDB record page.

Vapor Pressure

1 mm Hg at 547 °C

Pictograms

Irritant

Irritant

Other CAS

7447-41-8

Absorption Distribution and Excretion

Lithium may also be absorbed via the lungs. A systemic resorption of lithium was shown in a study on 27 intensive care unit patients, who were mechanically ventilated with lithium-chloride-coated heat and moisture exchangers for at least 5 days. Serum lithium was non-detectable at the first measurement, whereas 0.01-0.05 mM appeared in the blood from the 1st to the 4th day. In the following days, it remained at this level or increased to 0.1 mM. After cessation of the mechanical ventilation, serum lithium levels went back to undetectable levels within a few days. In a 7 year-old girl, the serum Li concentration rose to about 1 mM after a week, came back to 0.1 mM, rose to 3.9 mM on the 16th day and then returned to the usual low range (0.05-0.1 mM). The authors calculated that for adults, the daily amount of lithium chloride inhaled from a new heat and moisture exchanger (80% of the lithium content) can be considered equivalent to an oral dose of 100 mg/day of lithium chloride or 16 mg Li/day.
...After 20 minutes of ventilation more than 90% of the lithium chloride content of lithium-chloride-coated heat and moisture exchangers was deposited into the test lung of the breathing model.
In rats, the levels of lithium in brain 24 hours after treatment with single doses of lithium chloride decreased in the following order: caudate > cerebral cortex >thalamus >hippocampus >cerebellum. After 7 or 14 daily doses of lithium chloride the concentrations of lithium were still highest in the cerebral cortex and caudate, and lowest in the cerebellum.
Lithium chloride solution (24 mmol) administered to 7 healthy volunteers in single dose and multiple dose experiments. Mean biological T1/2 was approximately 19.8 hr. Absorption of Li from single oral dose had half-time of approximately 0.15 hr. Mean total body clearance was 27.6 mL/kg/hr.
For more Absorption, Distribution and Excretion (Complete) data for LITHIUM CHLORIDE (16 total), please visit the HSDB record page.

Associated Chemicals

Lithium ion (1+);17341-24-1

Wikipedia

Lithium chloride
Inosinic_acid

Drug Warnings

Lithium may also be absorbed via the lungs. A systemic resorption of lithium was shown in a study on 27 intensive care unit patients, who were mechanically ventilated with lithium-chloride-coated heat and moisture exchangers for at least 5 days. Serum lithium was non-detectable at the first measurement, whereas 0.01-0.05 mM appeared in the blood from the 1st to the 4th day. In the following days, it remained at this level or increased to 0.1 mM. After cessation of the mechanical ventilation, serum lithium levels went back to undetectable levels within a few days. In a 7 year-old girl, the serum Li concentration rose to about 1 mM after a week, came back to 0.1 mM, rose to 3.9 mM on the 16th day and then returned to the usual low range (0.05-0.1 mM). The authors calculated that for adults, the daily amount of lithium chloride inhaled from a new heat and moisture exchanger (80% of the lithium content) can be considered equivalent to an oral dose of 100 mg/day of lithium chloride or 16 mg Li/day.
Since the ion also is secreted in human milk, women receiving Li+ should not breast-feed infants. /Li+/
... A well-established regimen can be complicated by occasional periods of Na+ loss, as may occur with an intercurrent medical illness or with losses or restrictions of fluids and electrolytes; heavy sweating may be an exception due to a preferential secretion of Li+ over Na+ in sweat. Hence, patients taking Li+ should have plasma concn checked at least occasionally. /Li+/
Side effects including nausea, diarrhea, daytime drowsiness, polyuria, polydipsia, weight gain, fine hand tremor, and dermatological reactions including acne are common even in therapeutic dose ranges. /Li therapy/
For more Drug Warnings (Complete) data for LITHIUM CHLORIDE (18 total), please visit the HSDB record page.

Biological Half Life

Lithium chloride solution (24 mmol) administered to 7 healthy volunteers in single dose and multiple dose experiments. Mean biological T1/2 was approximately 19.8 hr.
The plasma half-life (in healthy volunteers) shows a considerable variability: from 5 to 40 hr, with most values between 15 and 30 hr, it depends on the duration of treatment as well as on kidney function and age. /Li+/
...AFTER ORAL DOSES TO HUMAN SUBJECTS...THE TERMINAL ELIMINATION T/2 IS ABOUT 22 HR. /LITHIUM/
... The clinical features and pharmacokinetics of 22 lithium overdoses are described. Effectiveness of different treatment regimens regarding elimination of lithium is discussed. Origin of overdose was due to deliberate poisoning or precipitated by concomitant diseases, coadministration of drugs, or combination of both. Treatment included supportive care, diuretics (15/22), hemodialysis (HD; 9/22), and mechanical ventilation (3/22). Severity of lithium intoxication was classified in 50% as I degrees, in 41% as II degrees, and in 9% as III degrees according to Hansen and Amdisen. Renal impairment on admission was diagnosed in 82% of the patients. Half-life of lithium in serum was 3.5 +/- 0.8 hr during the first HD, and 29 +/- 14 and 29 +/- 6 hr during therapy with diuretics or supportive treatment, respectively. Lithium clearance during HD was 160 +/- 15 mL/min, and renal clearance during HD or treatment with diuretics was approximately 20 and 15 +/- 9 mL/min, respectively. Renal lithium clearance was not influenced by HD therapy. There was no difference regarding half-life and clearance between the group that had an unspecific treatment or the group treated with diuretics. ... /Lithium NOS/
The usual elimination half-life is 12 to 27 hr, but it may rise to nearly 60 hr if renal excretion is compromised. /Li+/

Methods of Manufacturing

REACTION OF LITHIUM CARBONATE OR LITHIUM HYDROXIDE WITH HYDROCHLORIC ACID
Lithium chloride can be extracted from other alkali-metal chlorides with amyl alcohol.
Reaction of lithium ores with chlorides; natural brines.
... By reaction of lithium carbonate and hydrochloric acid, with special steel or nickel equipment because of the extreme corrosivity of lithium chloride. Concentration of the solution (eg, in a vacuum evaporator) causes lithium chloride to crystallize. It is then separated from the mother liquor, dried, and packed in moisture-proof containers.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Other (requires additional information)
Electrical Equipment, Appliance, and Component Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Lithium chloride (LiCl): ACTIVE

Interactions

The aim of the present study was to investigate the effect of lithium on acute morphine-induced tolerance and dependence in an in vitro model of isolated guinea pig ileum which has been extensively used for the assessment of these effects of opioids. Morphine inhibited electrically stimulated twitch of ileum in a concentration-dependent manner (pD(2)=7.27+ or -0.16). Tolerance to this effect was induced by the incubation of ileum with 2xIC(50) of morphine for 2 hr that induced a degree of tolerance of 14.7. The co-incubation of ileum with morphine and lithium chloride (1 mM) reduced the degree of tolerance significantly (p<0.001) and restored the sensitivity of ileum to the morphine inhibitory effect. Lithium chloride can also reduce the expression of tolerance to morphine significantly (p<0.01). Dependence was induced by incubation with 4xIC(50) of morphine for 2 hr and was assessed based on naloxone-induced contractions (10(-5 )M). Lithium chloride (1 mM) can attenuate the development but not the expression of dependence to morphine as shown by the significant decrease in naloxone-induced contractions (p<0.05). ...
... Ovariectomized mice received estradiol dipropionate (2 ug per 100 g; sc) once a week or vehicle and drank tap water with 0.05% lithium chloride or plain tap water for 2 or 30 days. In animals treated with estradiol and lithium for a month, the incidence of atypical endometrial hyperplasia was significantly higher. In animals treated with estradiol and lithium for 2 days or for a month, uterine mass, the number of mitotic cells and BrdU-labelled cells in luminal epithelium, glandular epithelium, stromal and myometrial cells was markedly greater, whereas the levels of estrogen receptors-alpha, beta-catenin and glycogen synthase kinase-3beta were markedly lower in all uterine compartments, than in those in mice received estradiol with no lithium to drink. ...
Mitochondrial preparations were made from male Wistar rat brains, and monoamine oxidase activity and protein content were measured. Varying concn of the enantiomers of tranylcypromine (+) and (-)-tranylcypromine were incubated with the enzyme source before the addition of substrate, and then the incubation was continued for 20 min at 37 °C. Substrates were either beta-phenylethylamine (0.03, or 0.21 mM) or serotonin (0.11 or 0.50 mM). Lithium was either added to the incubation medium at a concn of 1.5 mM/l (in vitro condition) or to the food at gradually incr concn for 3-4 wk (ex vivo condition), so that the serum lithium level at the time of testing was 0.6 to 0.9 mM/L. The (+)-enantiomer was 25 times more potent than its antipode as a monoamine oxidase inhibitor. Lithium enhanced the inhibitory effect of (-)-tranylcypromine on monoamine oxidase, but the effect depended significantly on the concn of substrate used (treatment x concn interaction. In the presence of (-)-tranylcypromine, Li significantly reduced the metabolism of beta-phenylethylamine under in vitro and ex vivo conditions as well as the metabolism of serotonin under in vitro conditions. Li failed, however, to influence the activity of monoamine oxidase significantly in the presence of (+)-tranylcypromine. /Lithium/
Eighteen cases of increased serum lithium concentrations after the addition of one of the cyclooxygenase (COX) 2 inhibitors to stable lithium therapy were retrieved from the U.S. Food and Drug Administration's Adverse Event Reporting System (AERS), 13 with rofecoxib and 5 with celecoxib. Serum lithium concentration increases of up to 99% and 448% with concomitant celecoxib and rofecoxib use, respectively, were reported. Thirty-six English-language literature articles report interactions between lithium and various NSAIDs. ... increased serum lithium concentration reports exist for aspirin, sulindac and 14 other NSAIDs, including celecoxib and rofecoxib. ... /Lithium therapy/

Dates

Last modified: 08-15-2023
BASG: Lithiumchlorid LiDCO 0,15 mmol/ml Injektionslösung (Lithium Chloride) Intravenous Injection

Explore Compound Types